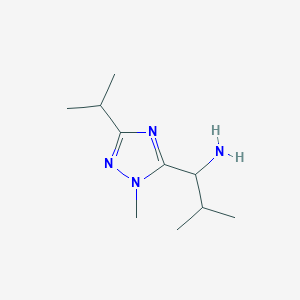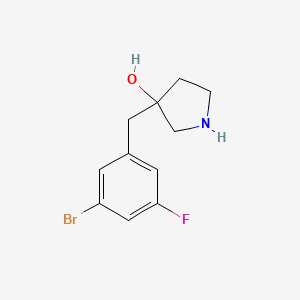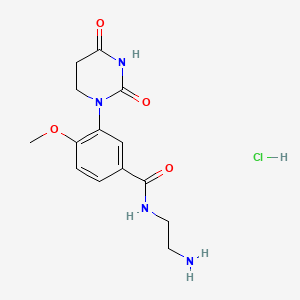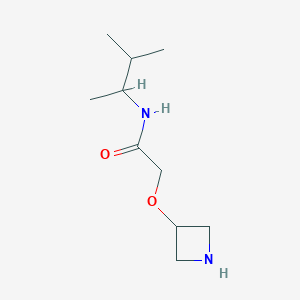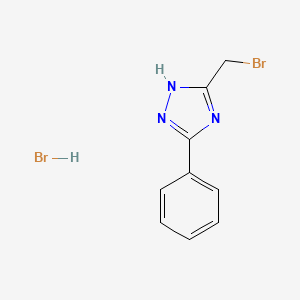
3-(bromomethyl)-5-phenyl-4H-1,2,4-triazolehydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide typically involves the bromination of a precursor compound. One common method involves the reaction of 5-phenyl-4H-1,2,4-triazole with bromomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetonitrile or dichloromethane, and a catalyst like N-bromosuccinimide (NBS) is often used to facilitate the bromination process.
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
3-(Bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced triazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce triazole oxides.
科学研究应用
3-(Bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
3-(Bromomethyl)pyridine hydrobromide: Similar in structure but with a pyridine ring instead of a triazole ring.
5-Methyl-3-(bromomethyl)pyridine hydrobromide: Another bromomethyl derivative with a methyl group on the pyridine ring.
Uniqueness
3-(Bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
属性
分子式 |
C9H9Br2N3 |
|---|---|
分子量 |
319.00 g/mol |
IUPAC 名称 |
5-(bromomethyl)-3-phenyl-1H-1,2,4-triazole;hydrobromide |
InChI |
InChI=1S/C9H8BrN3.BrH/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12,13);1H |
InChI 键 |
CVULYAKGJCMKEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


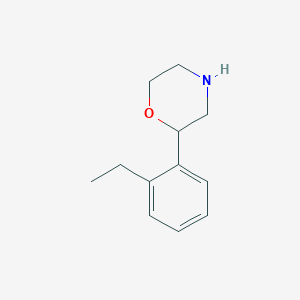
![3-[2-(Methylsulfanyl)phenyl]propan-1-ol](/img/structure/B13622578.png)
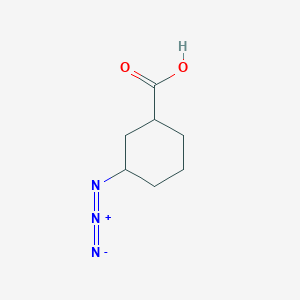

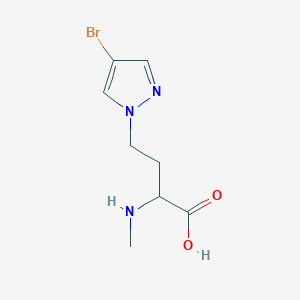

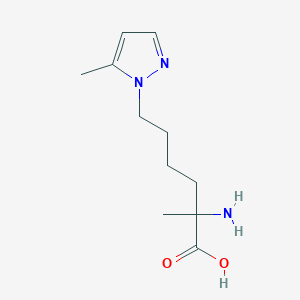

![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
![Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)
